molecular formula C10H6F3NO B1333351 6-(Trifluoromethyl)quinolin-4-ol CAS No. 49713-51-1

6-(Trifluoromethyl)quinolin-4-ol

Cat. No.: B1333351
CAS No.: 49713-51-1
M. Wt: 213.16 g/mol
InChI Key: CEIVPELVRVTMJW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinolin-4-ol is a chemical compound based on the quinoline scaffold, a nitrogen-containing heterocycle recognized for its diverse and significant pharmacological properties. The quinoline core is a privileged structure in medicinal chemistry, known for its flexibility and ability to be modified with various substituents, making it a vital component in modern drug discovery research . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research into quinoline derivatives has demonstrated immense potential, particularly in the field of oncology. Specific trifluoromethyl quinoline derivatives have been identified as potent inhibitors of cancer cell proliferation, inducing apoptosis and arresting the cell cycle, with one study highlighting a derivative that targets and inhibits HDAC1 to combat cervical cancer . Furthermore, quinoline derivatives are being actively investigated as topoisomerase I (TOP1) inhibitors, a validated chemotherapeutic target for various cancers, by stabilizing TOP1-DNA cleavage complexes and causing cancer cell death . Beyond anticancer applications, the quinoline scaffold is also prominent in antiviral research. Structural analogs of this compound have shown significant anti-influenza virus activity against multiple strains, including H1N1 and H3N2. The mechanism of action is associated with the disruption of the viral ribonucleoprotein (RNP) complex, specifically by inhibiting the function of the RNA-dependent RNA polymerase (RdRp), which is crucial for the virus replication cycle . As a building block, this compound provides researchers with a versatile core structure to explore these and other mechanisms of action. Handling should be conducted with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVPELVRVTMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379406
Record name 6-(Trifluoromethyl)quinolin-4(1H)-one
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49713-51-1
Record name 6-(Trifluoromethyl)-4-quinolinol
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Record name 6-(Trifluoromethyl)quinolin-4(1H)-one
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Record name 49713-51-1
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Preparation Methods

Microwave-Assisted Synthesis (Patent US9957233B1)

A practical, scalable process for substituted quinolin-4-ol compounds, including 6-(Trifluoromethyl)quinolin-4-ol, involves:

  • Starting from appropriate substituted anilines and trifluoromethylated precursors.
  • Reaction carried out in dichloromethane (CH2Cl2) with a solid-to-solvent ratio of about 0.4 to 0.8 g/mL.
  • Stirring at 45°C for 2 hours followed by aqueous treatment at 100°C for 2 hours.
  • Isolation by filtration at 25–60°C and drying to yield purified product.
  • This method avoids excessive byproduct formation and simplifies purification, suitable for multi-kilogram scale production.

One-Pot Tandem Sequential Reactions (J. Org. Chem., 2008)

  • Pentafluoropropen-2-ol (PFP) is prepared from hexafluoroacetone and Mg/TMSCl.
  • PFP undergoes Mannich addition with aldimines, followed by Friedel–Crafts cyclization and aromatization in one pot.
  • This sequence affords trifluoromethyl-substituted quinolines, which can be further modified.
  • The method is efficient for synthesizing 3-fluoro-4-(trifluoromethyl)quinolines but adaptable for related quinolin-4-ol derivatives.

Acid-Catalyzed Cyclization Using Eaton’s Reagent (Ambeed Data)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.2 equivalents) is reacted with the corresponding aniline (1 equivalent) in Eaton’s reagent (7.5% phosphorous pentoxide in p-toluenesulfonic acid).
  • The sealed reaction vessel is heated to 130°C and stirred overnight.
  • After cooling, the mixture is poured into ice water, pH adjusted to 5 with saturated potassium carbonate.
  • The product precipitates as a pale yellow solid, filtered, washed, and dried.
  • Purification by column chromatography (hexane/ethyl acetate 70:30) yields 45–60% of this compound.
  • Characterization includes ^1H NMR and ^13C NMR confirming structure.

Polyphosphoric Acid (PPA) Method

  • Reaction of ethyl trifluoroacetoacetate with aniline in polyphosphoric acid as per Joullie et al. (J. Med. Chem., 1973).
  • This method yields 2-trifluoromethyl-4-hydroxyquinoline derivatives, which can be adapted for 6-substituted analogs.
  • The reaction proceeds via electrophilic cyclization promoted by the acidic medium.
Method Key Reagents/Conditions Yield (%) Scale Notes
Microwave-Assisted (Patent) CH2Cl2, 45°C stirring, aqueous workup at 100°C Not specified (multi-kg scale) Multi-kilogram Industrially viable, avoids byproducts
One-Pot Tandem (J. Org. Chem.) PFP, aldimines, Mannich addition, Friedel–Crafts Moderate Laboratory Efficient for related quinolines
Eaton’s Reagent (Ambeed) Ethyl 4,4,4-trifluoroacetoacetate, Eaton’s reagent, 130°C overnight 45–60 Laboratory Straightforward, requires chromatographic purification
Polyphosphoric Acid (PPA) Ethyl trifluoroacetoacetate, aniline, PPA Moderate Laboratory Classical method, acidic cyclization
  • The microwave-assisted method described in patent US9957233B1 is notable for its scalability and improved yield by controlling reaction parameters and minimizing byproducts.
  • The one-pot tandem reaction offers a synthetic shortcut but is more commonly applied to 3-substituted quinolines; adaptation to 6-substituted derivatives requires further optimization.
  • Eaton’s reagent and PPA methods are classical approaches that rely on strong acid-mediated cyclization, providing moderate yields but requiring chromatographic purification.
  • Reaction temperature, solvent choice, and pH adjustment are critical parameters influencing yield and purity.
  • Purification typically involves filtration of precipitated solids and/or column chromatography.
  • Characterization data such as ^1H NMR, ^13C NMR, and UV absorption confirm the structure and purity of the final product.

The preparation of this compound is well-documented through several synthetic routes, each with advantages and limitations. For industrial-scale synthesis, the microwave-assisted process offers a practical and efficient approach. For laboratory-scale synthesis, acid-catalyzed cyclization using Eaton’s reagent or polyphosphoric acid remains reliable. The one-pot tandem reaction provides a modern alternative with potential for further development. Selection of method depends on scale, available equipment, and desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitubercular Agents

6-(Trifluoromethyl)quinolin-4-ol serves as a precursor for synthesizing thioquinolines, which are being developed as non-cytotoxic and selective antitubercular agents. The synthesis involves a thiolation reaction using phosphorus pentasulfide in pyridine, highlighting its importance in drug discovery for tuberculosis treatment .

Antiplasmodial Activity

The compound's hydroxyl group can undergo nucleophilic substitution, facilitating the synthesis of antiplasmodial agents aimed at treating malaria. This application is particularly relevant given the global burden of malaria and the need for new therapeutic options .

Anticancer Properties

Recent studies have identified quinoline-derived trifluoromethyl alcohols as potent growth inhibitors in cancer models. For instance, certain derivatives demonstrated significant anticancer activity in zebrafish embryo models, with some compounds exhibiting lower toxicity than traditional chemotherapeutics like cisplatin. This suggests that derivatives of this compound could represent a new direction in the discovery of effective anticancer agents .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study focusing on quinoline-derived trifluoromethyl alcohols, researchers synthesized several compounds and evaluated their anticancer effects using zebrafish embryos. The findings indicated that specific derivatives exhibited potent growth inhibition, with one compound showing an LC50 value lower than that of cisplatin, suggesting promising potential for further development .

Case Study 2: Analgesic and Antiepileptic Screening

Another investigation explored the analgesic potential of quinoline-derived α-trifluoromethylated alcohols. Using zebrafish larvae for behavioral analysis, researchers identified multiple candidates with significant analgesic properties, indicating that these compounds could alleviate neuropathic pain through sodium channel blockade .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The hydroxyl group at the 4-position can form hydrogen bonds with target proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Substituent Position Variations

The position of the trifluoromethyl group on the quinoline ring significantly influences physicochemical and biological properties.

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
6-(Trifluoromethyl)quinolin-4-ol 6-CF₃, 4-OH C₁₀H₆F₃NO 247.6 Enhanced lipophilicity; potential TLR7 modulation inferred from analogs
7-(Trifluoromethyl)quinolin-4-ol 7-CF₃, 4-OH C₁₀H₆F₃NO 247.6 Altered electronic distribution due to CF₃ at 7-position; steric effects may differ
2-(Trifluoromethyl)quinolin-6-ol 2-CF₃, 6-OH C₁₀H₆F₃NO 247.6 CF₃ near nitrogen may affect hydrogen bonding or π-π stacking

Key Insight : The 6-CF₃ position in the target compound may optimize electronic effects for target binding compared to 7- or 2-CF₃ analogs.

Halogen-Substituted Analogs

Halogen substituents (F, Cl) at the 6-position alter electronic and steric properties.

Compound Substituent Molecular Formula Molecular Weight (g/mol) Notes References
6-Chloro-2-(trifluoromethyl)quinolin-4-ol 6-Cl, 2-CF₃, 4-OH C₁₀H₅ClF₃NO 247.6 Chlorine increases molecular weight; may reduce metabolic stability
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol 6-F, 2-CF₃, 4-OH C₁₀H₅F₄NO 231.15 Lower molecular weight; fluorine enhances electronegativity

Heterocycle Variations: Quinoline vs. Quinazoline

Replacing the quinoline core with quinazoline (two nitrogen atoms) modifies binding interactions.

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Notes References
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol Quinazoline C₁₀H₇F₃N₂O 256.2 Additional nitrogen may enhance hydrogen bonding; reduced aromaticity

Key Insight: Quinazoline derivatives like the above may exhibit different target selectivity compared to quinoline-based compounds.

Functional Group Modifications

Substituents like trifluoromethoxy (-OCF₃) or amino (-NH₂) alter electronic and steric profiles.

Compound Substituent Molecular Formula Molecular Weight (g/mol) Notes References
2-Phenyl-6-trifluoromethoxyquinolin-4-ol 6-OCF₃, 2-Ph, 4-OH C₁₆H₁₀F₃NO₂ 305.25 Trifluoromethoxy group increases solubility but may reduce stability
4-Amino-2-methyl-6-trifluoromethylquinoline 6-CF₃, 4-NH₂, 2-CH₃ C₁₁H₁₀F₃N₂ 230.21 Amino group enhances hydrogen bonding potential

Biological Activity

6-(Trifluoromethyl)quinolin-4-ol is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H6F3NO
  • Molecular Weight : 213.16 g/mol
  • CAS Number : 49713-51-1

The compound features a quinoline backbone with a hydroxyl group at the 4-position and a trifluoromethyl group at the 6-position, which contributes to its unique chemical reactivity and biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Antibacterial Activity : This compound has shown effectiveness against various bacterial strains, including Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus . Its mode of action involves interference with bacterial cell functions, leading to cell death.
  • Antitubercular Properties : The compound has been evaluated for its potential against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which is crucial for its application in drug design targeting various diseases .
  • Antiviral Activity : In studies focused on influenza viruses, derivatives of this compound have shown moderate activity against viral replication . For instance, a related compound exhibited an EC50 value of 22.94 µM against H1N1 influenza virus .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntibacterialAcinetobacter baumanniiEffective inhibition
AntibacterialEscherichia coliEffective inhibition
AntibacterialStaphylococcus aureusEffective inhibition
AntitubercularMycobacterium tuberculosisPromising inhibition
AntiviralInfluenza H1N1Moderate activity (EC50 22.94 µM)

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions such as oxidation, reduction, and substitution reactions. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable scaffold in drug development.

Table 2: Synthesis Overview

Reaction TypeDescriptionProducts Formed
OxidationHydroxyl group oxidation to quinone derivativesQuinone derivatives
ReductionReduction of the quinoline ringDihydroquinoline derivatives
SubstitutionNucleophilic substitution at the trifluoromethyl groupSubstituted quinolines

Toxicity Studies

In addition to its therapeutic potential, toxicity assays using zebrafish embryos have been conducted to assess the safety profile of related compounds. Some derivatives were found to exhibit varying levels of toxicity, indicating the need for careful evaluation during drug development .

Q & A

Q. What are the recommended synthetic routes for 6-(Trifluoromethyl)quinolin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves functionalizing the quinoline core through:

  • Nucleophilic substitution : Introducing the trifluoromethyl group via halogen exchange using reagents like CF₃Cu or CF₃SiMe₃ under anhydrous conditions .
  • Electrophilic aromatic substitution : Installing substituents (e.g., hydroxyl groups) by directing effects of existing electron-withdrawing groups (e.g., trifluoromethyl) .
  • Cyclocondensation : Building the quinoline ring from precursors such as anilines and β-ketoesters, followed by oxidation .

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
  • Catalysts like Pd(PPh₃)₄ for coupling reactions or Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
  • Monitor purity via HPLC or GC-MS, with yields typically ranging from 40–75% depending on substituent complexity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and confirms substituent positions (e.g., hydroxyl at C4, trifluoromethyl at C6) .
  • NMR spectroscopy :
    • ¹H NMR : Absence of aromatic proton signals at C4 (due to hydroxyl group) and splitting patterns for adjacent substituents .
    • ¹⁹F NMR : Single peak near -60 ppm confirms trifluoromethyl group integrity .
  • Elemental analysis : Validates molecular formula (e.g., C₁₀H₆F₃NO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced anticancer activity?

Methodological Answer:

  • Key Modifications :
    • Position 2 : Introduce amino groups to enhance DNA intercalation (e.g., 2-amino derivatives show 2–5× higher cytotoxicity in MCF-7 cells) .
    • Position 6 : Replace fluorine with bulkier halogens (e.g., bromine) to improve hydrophobic interactions with kinase active sites .
    • Position 4 : Maintain hydroxyl group for hydrogen bonding with biological targets (e.g., topoisomerase II) .

Q. Experimental Validation :

  • Screen derivatives against cancer cell lines (e.g., IC₅₀ values via MTT assay) .
  • Perform molecular docking to predict binding affinities for targets like tubulin or kinases .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Identify Variables :
    • Substituent regiochemistry (e.g., 6-trifluoromethyl vs. 8-trifluoromethyl analogs exhibit divergent microtubule inhibition) .
    • Purity levels: Impurities ≥5% can skew bioassay results; use preparative HPLC for purification .
  • Standardize Assays :
    • Use identical cell lines (e.g., HepG2 vs. HeLa may respond differently due to metabolic variance) .
    • Control solvent effects (e.g., DMSO concentration ≤0.1% in cytotoxicity studies) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to reduce polarity and promote crystal growth .
  • Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours improves crystal size .
  • Additives : Introduce co-crystallizing agents (e.g., piperidinium salts) to stabilize lattice structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)quinolin-4-ol
Reactant of Route 2
6-(Trifluoromethyl)quinolin-4-ol

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